1-Benzofuran-6-sulfonamide

Medicinal chemistry Physicochemical profiling Scaffold selection

Procure 1-benzofuran-6-sulfonamide to ensure correct 6-position sulfonamide geometry critical for PTP1B allosteric inhibition (e.g., PTP1B-IN-4, IC50 8 µM), antiproliferative activity comparable to cisplatin, and nanomolar hCA IX/XII selectivity. This aromatic benzofuran scaffold contrasts with 2,3-dihydro analogs in oxidative stability and π-stacking. Avoid positional isomer (2- or 5-sulfonamide) risk—patents explicitly differentiate 6-substituted benzofuransulfonamides for herbicides and pharmaceuticals. Starting from this pre-formed building block eliminates late-stage sulfonamide introduction, reducing synthetic steps. Ideal for medicinal chemistry, agrochemical, and chemical biology programs.

Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
CAS No. 702693-71-8
Cat. No. B8770455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-6-sulfonamide
CAS702693-71-8
Molecular FormulaC8H7NO3S
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CO2)S(=O)(=O)N
InChIInChI=1S/C8H7NO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H2,9,10,11)
InChIKeyMHXCFNLGOHUUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-6-sulfonamide (CAS 702693-71-8): Procurement-Relevant Scaffold Identity and Compound Class Positioning


1-Benzofuran-6-sulfonamide (CAS 702693-71-8) is a heterocyclic aromatic sulfonamide with molecular formula C8H7NO3S and molecular weight 197.21 g/mol, featuring a benzofuran core substituted with a primary sulfonamide group at the 6-position . It belongs to the benzofuransulfonamide class, which has been documented in patents as herbicides and plant growth regulants [1], and its elaborated derivatives have been investigated as PTP1B allosteric inhibitors and antiproliferative agents [2]. The compound is commercially supplied as a research-grade building block, typically at ≥95% purity, and is structurally distinct from its positional isomers (2-sulfonamide, 5-sulfonamide) and its 2,3-dihydro (saturated) analog in ways that directly affect synthetic utility and downstream biological performance .

Why Generic Benzofuran Sulfonamide Substitution Fails: Procurement Risks of 1-Benzofuran-6-sulfonamide (702693-71-8) Positional Isomer Confusion


Interchanging 1-benzofuran-6-sulfonamide with its positional isomers (e.g., 1-benzofuran-2-sulfonamide or 1-benzofuran-5-sulfonamide) or its 2,3-dihydro analog without verification introduces measurable risk in both synthesis and biological assay contexts. The sulfonamide position on the benzofuran ring dictates the electronic environment of the aromatic system, nucleophilic substitution reactivity, and hydrogen-bonding geometry in enzyme active sites [1]. Patent literature explicitly distinguishes 6-substituted benzofuransulfonamides from 2-substituted and 5-substituted variants for herbicidal and pharmaceutical applications, indicating that the position of the sulfonamide group is not a trivial variable [2]. Furthermore, the aromatic (unsaturated) furan ring in 1-benzofuran-6-sulfonamide confers different oxidative stability and π-stacking capability compared to the 2,3-dihydro analog, which has a saturated furan ring and a calculated logP of 0.52 versus an estimated ~1.5 for the aromatic form . These differences translate into altered chromatographic retention, solubility, and target-binding profiles that cannot be compensated by post hoc adjustment of assay conditions.

1-Benzofuran-6-sulfonamide (702693-71-8): Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Property Divergence: 1-Benzofuran-6-sulfonamide vs. 1-Benzofuran-2-sulfonamide Positional Isomer

The positional isomer 1-benzofuran-2-sulfonamide (CAS 124043-72-7) exhibits a predicted logP of 0.41 and a polar surface area of 82 Ų , whereas 1-benzofuran-6-sulfonamide has a higher predicted logP (estimated ~1.5 based on the computed density of 1.458 g/cm³ and boiling point of 385.3°C) . The 0.5–1.0 logP unit difference translates to an approximately 3- to 10-fold difference in octanol-water partition coefficient, directly affecting chromatographic retention time and membrane permeability in cell-based assays. Additionally, the 6-sulfonamide isomer places the hydrogen-bond-donating sulfonamide NH₂ group at the benzene ring para to the furan oxygen, whereas the 2-sulfonamide isomer places it directly on the electron-rich furan ring, altering both the pKa of the sulfonamide and its nucleophilic reactivity.

Medicinal chemistry Physicochemical profiling Scaffold selection

Oxidation-State-Dependent Scaffold Properties: Aromatic 1-Benzofuran-6-sulfonamide vs. Saturated 2,3-Dihydro Analog

The 2,3-dihydro-1-benzofuran-6-sulfonamide (CAS 52206-15-2) is the direct saturated analog with a molecular weight of 199.23 g/mol versus 197.21 g/mol for the aromatic target compound . The dihydro analog has a reported logP of 0.52, substantially lower than the aromatic 6-sulfonamide isomer . More critically, the unsaturated furan ring in 1-benzofuran-6-sulfonamide provides an aromatic π-system capable of participating in π-π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in enzyme binding pockets, whereas the saturated dihydro analog lacks this capability. The aromatic form can also undergo electrophilic substitution at the furan 2- and 3-positions, enabling further functionalization for library synthesis, while the dihydro analog is limited to reactions at the benzene ring or sulfonamide nitrogen .

Synthetic chemistry Oxidative stability Scaffold design

Biological Scaffold Validation: Benzofuran-6-sulfonamide Derivatives as Quantitative PTP1B Inhibitors vs. Untargeted Sulfonamides

Elaborated derivatives built on the 1-benzofuran-6-sulfonamide scaffold have demonstrated potent, non-competitive allosteric inhibition of protein tyrosine phosphatase 1B (PTP1B). The derivative PTP1B-IN-4 (3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-6-sulfonamide, CAS 765317-72-4) exhibits an IC50 of 8 μM against PTP1B [1]. In a comparative context, this same benzofuran-6-sulfonamide derivative showed IC50 >100 μM against the related phosphatase PTPα, representing a >12.5-fold selectivity window [2]. For broader context, the benzofuransulfonamide scaffold-based compound 1a exhibited broad-spectrum antiproliferative activity, and its optimized analog 1h showed an IC50 of 4.13 μM against NCI-H460 non-small cell lung cancer cells, which compares favorably with cisplatin (IC50 4.52 μM) in the same assay [3]. These data establish that the 6-sulfonamide substitution pattern on the benzofuran core is compatible with achieving both target selectivity and cellular potency.

PTP1B inhibition Diabetes research Allosteric inhibitor

Regiochemical Specificity in Carbonic Anhydrase Inhibition: Benzofuran-6-sulfonamide Core vs. Benzenesulfonamide

Benzofuran-based sulfonamides featuring the benzenesulfonamide moiety linked to a benzofuran tail via hydrazine or hydrazide linkers have been evaluated for inhibitory activity against human carbonic anhydrase isoforms hCA I, II, IX, and XII. The target tumor-associated isoforms hCA IX and XII were inhibited with KIs spanning 10.0–97.5 nM and 10.1–71.8 nM, respectively [1]. Arylsulfonehydrazone derivatives in this series displayed selectivity indices of 39.4–250.3 for hCA IX over hCA I and 26.0–149.9 for hCA XII over hCA I [1]. While these data come from elaborated benzofuran-sulfonamide conjugates rather than the parent 1-benzofuran-6-sulfonamide scaffold alone, they demonstrate that the benzofuran-6-sulfonamide architecture is a validated starting point for achieving nanomolar potency and isoform selectivity that simple benzenesulfonamide (e.g., acetazolamide) cannot match without the benzofuran extension.

Carbonic anhydrase Tumor-associated isoforms Isoform selectivity

Evidence-Backed Application Scenarios for 1-Benzofuran-6-sulfonamide (CAS 702693-71-8) Procurement


Medicinal Chemistry: PTP1B Allosteric Inhibitor Lead Optimization Programs

For teams developing non-competitive allosteric inhibitors of PTP1B for type 2 diabetes and obesity research, 1-benzofuran-6-sulfonamide provides the validated core scaffold from which derivatives such as PTP1B-IN-4 (IC50 8 μM) have been developed. The 6-sulfonamide position on the benzofuran ring is critical: the closely related analog with the sulfonamide at alternative positions or on a benzothiophene core loses the allosteric binding mode that prevents catalytic loop closure [1]. Procuring the correct positional isomer ensures structural compatibility with established structure-activity relationships and co-crystal structures (PDB entries available for benzofuran-6-sulfonamide PTP1B complexes).

Oncology Research: Benzofuransulfonamide-Based Antiproliferative Agent Development

The benzofuransulfonamide scaffold has produced antiproliferative compounds with IC50 values comparable to cisplatin (4.13 μM vs. 4.52 μM against NCI-H460 cells) [2]. The 6-sulfonamide substitution pattern is integral to this activity; SAR studies within the benzofuransulfonamide series demonstrate that modifications to the benzofuran core and sulfonamide N-substitution modulate potency, but the 6-position sulfonamide anchor is conserved across active analogs. Procurement of 1-benzofuran-6-sulfonamide enables direct entry into this chemical space without requiring de novo construction of the benzofuran-sulfonamide linkage.

Carbonic Anhydrase Inhibitor Discovery: Tumor-Associated Isoform-Selective Agent Design

Benzofuran-based sulfonamides have demonstrated nanomolar inhibition of tumor-associated hCA IX (Ki 10.0–97.5 nM) and hCA XII (Ki 10.1–71.8 nM) with selectivity indices exceeding 250 over cytosolic hCA I [3]. The benzofuran-6-sulfonamide core serves as the zinc-binding benzenesulfonamide anchor when conjugated to benzofuran tails via hydrazine/hydrazide linkers. For laboratories synthesizing isoform-selective carbonic anhydrase inhibitors, starting from the pre-formed 1-benzofuran-6-sulfonamide building block eliminates the need for sulfonamide introduction as a late-stage functional group interconversion, reducing synthetic step count and improving overall yield.

Agrochemical Intermediate: Herbicidal Sulfonylurea Scaffold Construction

Patents assigned to E. I. Du Pont de Nemours and Company (US4391627, US4514211) establish benzofuransulfonamides as precursors to N-(heterocyclicaminocarbonyl)carbonyl-substituted herbicides and plant growth regulants [4]. The 6-position sulfonamide on the benzofuran ring is specifically claimed and differentiated from 2-position and 5-position analogs in the patent specifications. Industrial agrochemical research groups procuring this intermediate gain access to a patent-validated scaffold for sulfonylurea herbicide development, with the 6-substitution pattern providing a distinct intellectual property position compared to the more commonly explored 2-sulfonamide benzofuran derivatives.

Quote Request

Request a Quote for 1-Benzofuran-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.